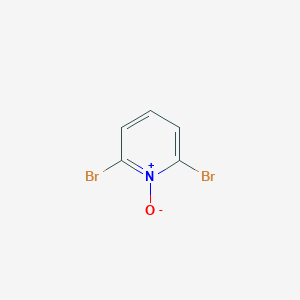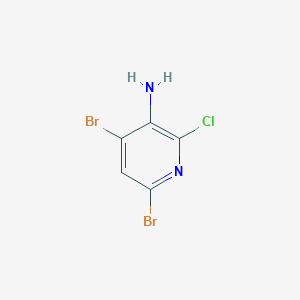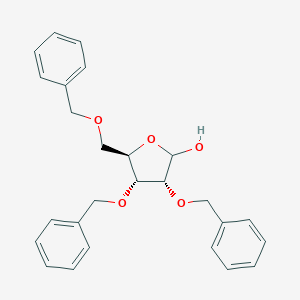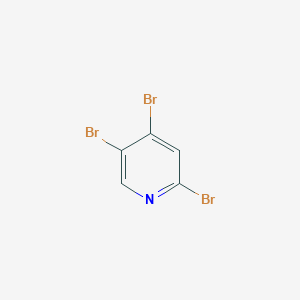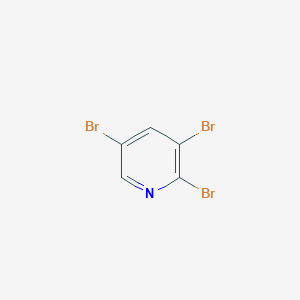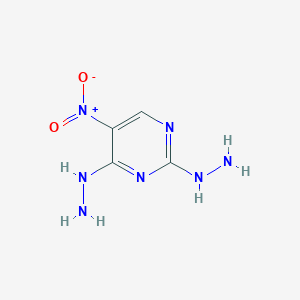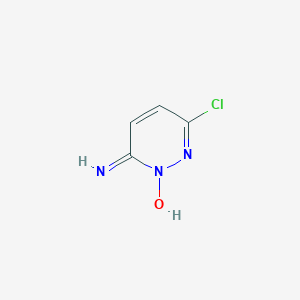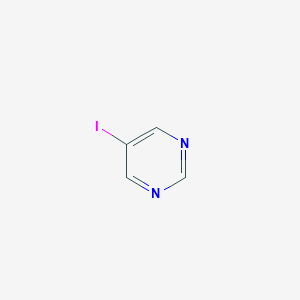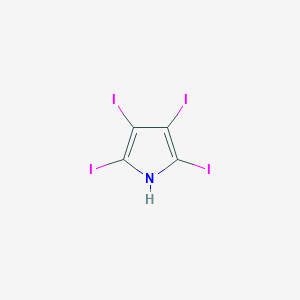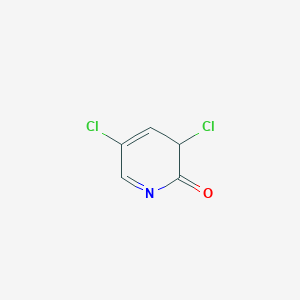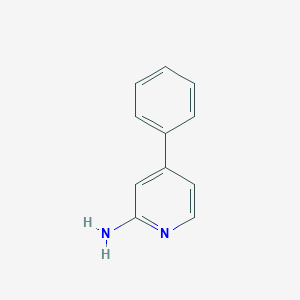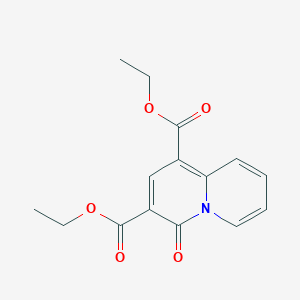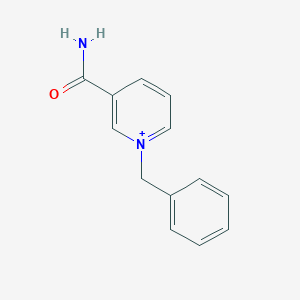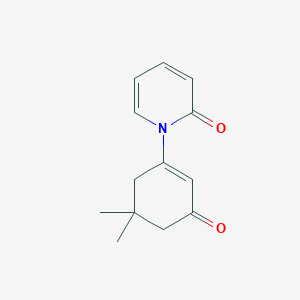
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone, commonly known as DMCO-5, is a chemical compound with a unique structure that has been widely studied for its potential applications in scientific research. DMCO-5 is a pyridinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of DMCO-5 is not fully understood, but it is thought to act as a free radical scavenger and an inhibitor of AGE formation. DMCO-5 has been shown to inhibit the formation of amyloid beta (Aβ) fibrils, which are implicated in the development of Alzheimer's disease. DMCO-5 has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
DMCO-5 has been shown to have antioxidant and anti-inflammatory properties, and its ability to inhibit the formation of AGEs has been investigated. DMCO-5 has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMCO-5 in lab experiments include its relatively simple synthesis, its ability to act as a free radical scavenger and an inhibitor of AGE formation, and its potential as a therapeutic agent in the treatment of various diseases. The limitations of using DMCO-5 in lab experiments include the need for further investigation into its mechanism of action and its potential side effects.
Direcciones Futuras
For the study of DMCO-5 include further investigation into its mechanism of action and its potential as a therapeutic agent in the treatment of various diseases. Further studies could also investigate the potential side effects of DMCO-5 and its interactions with other compounds. Additionally, the synthesis of DMCO-5 could be optimized to improve its yield and purity.
Métodos De Síntesis
DMCO-5 can be synthesized through several methods, including the reaction of 2-pyridinecarboxaldehyde with 2,4-pentanedione in the presence of a base, or via a one-pot synthesis using 2-pyridinecarboxaldehyde, 2,4-pentanedione, and ammonium acetate. The synthesis of DMCO-5 is relatively simple and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
DMCO-5 has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, and its ability to inhibit the formation of advanced glycation end products (AGEs) has been investigated. DMCO-5 has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
69914-12-1 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-10(7-11(15)9-13)14-6-4-3-5-12(14)16/h3-7H,8-9H2,1-2H3 |
Clave InChI |
CBJJKJUBCFEPKU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)N2C=CC=CC2=O)C |
SMILES canónico |
CC1(CC(=CC(=O)C1)N2C=CC=CC2=O)C |
Otros números CAS |
69914-12-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



